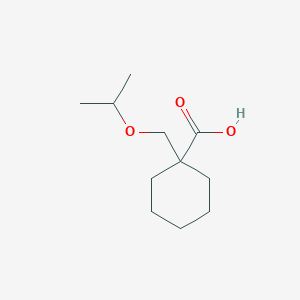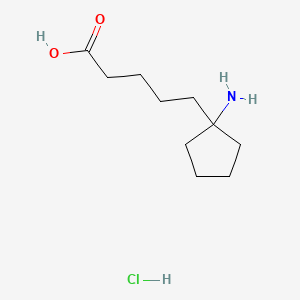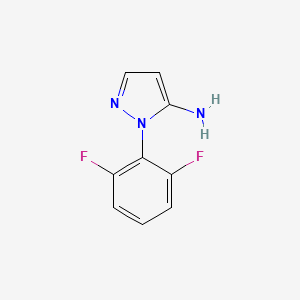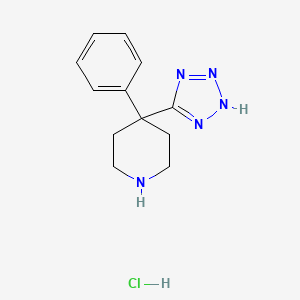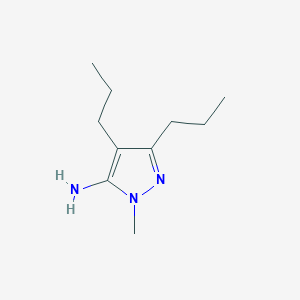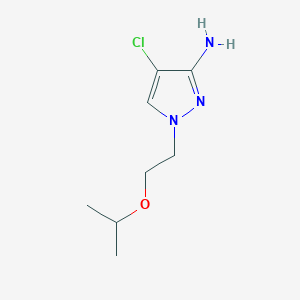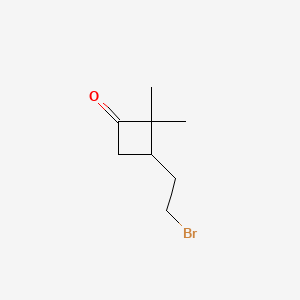
3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one is an organic compound with a unique structure that includes a cyclobutanone ring substituted with a bromoethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 2,2-dimethylcyclobutanone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group in the cyclobutanone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted cyclobutanones.
Reduction: Formation of 3-(2-Bromoethyl)-2,2-dimethylcyclobutanol.
Oxidation: Formation of 3-(2-Bromoethyl)-2,2-dimethylcyclobutanecarboxylic acid.
Scientific Research Applications
3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclobutanone: Lacks the bromoethyl group, making it less reactive in substitution reactions.
3-(2-Chloroethyl)-2,2-dimethylcyclobutan-1-one: Similar structure but with a chloroethyl group instead of bromoethyl, leading to different reactivity and applications.
3-(2-Iodoethyl)-2,2-dimethylcyclobutan-1-one: Contains an iodoethyl group, which is more reactive in substitution reactions compared to the bromoethyl group.
Uniqueness
3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one is unique due to the presence of the bromoethyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
Molecular Formula |
C8H13BrO |
|---|---|
Molecular Weight |
205.09 g/mol |
IUPAC Name |
3-(2-bromoethyl)-2,2-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C8H13BrO/c1-8(2)6(3-4-9)5-7(8)10/h6H,3-5H2,1-2H3 |
InChI Key |
YJHJMUUBVOLHAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1=O)CCBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


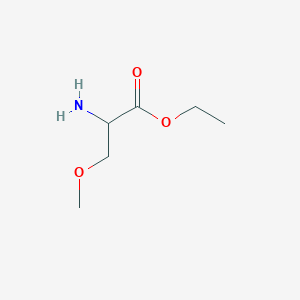
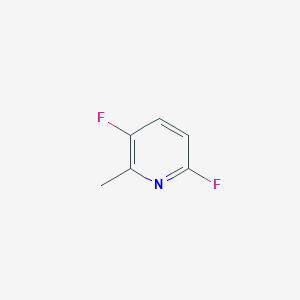

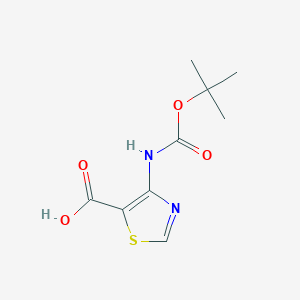
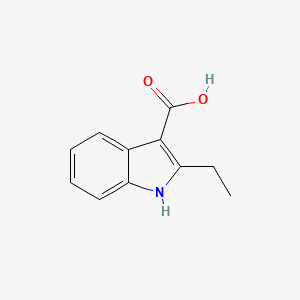
![4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13477575.png)
